
(E)-N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BHCMC and is a member of the enamide family of compounds. BHCMC has been synthesized using various methods, and its unique structure and properties have made it an attractive candidate for use in research.
作用機序
The mechanism of action of BHCMC is not fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. BHCMC also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, BHCMC has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
BHCMC has been shown to exhibit various biochemical and physiological effects. Studies have shown that BHCMC induces apoptosis in cancer cells by activating the caspase pathway. BHCMC also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, BHCMC has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
実験室実験の利点と制限
The advantages of using BHCMC in lab experiments include its unique structure and properties, which make it an attractive candidate for use in medicinal chemistry research. Additionally, BHCMC exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, the limitations of using BHCMC in lab experiments include its low solubility in water and its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on BHCMC, including the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of BHCMC and its potential applications in the treatment of various diseases. Future research should also focus on the development of new formulations of BHCMC that can improve its solubility and bioavailability. Overall, BHCMC has significant potential for use in various fields of scientific research, and further studies are needed to fully explore its properties and applications.
合成法
BHCMC can be synthesized using various methods, including the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with N-benzylcyanoacetamide in the presence of a base. Another method involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with N-benzylcyanoacetamide in the presence of a catalyst. Both methods result in the formation of BHCMC, which can be purified using column chromatography.
科学的研究の応用
BHCMC has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BHCMC is in the field of medicinal chemistry. Studies have shown that BHCMC exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BHCMC has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
(E)-N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-24-16-9-13(8-15(19)17(16)22)7-14(10-20)18(23)21-11-12-5-3-2-4-6-12/h2-9,22H,11H2,1H3,(H,21,23)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFANNRWSWVYSJ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

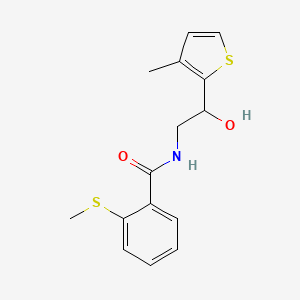

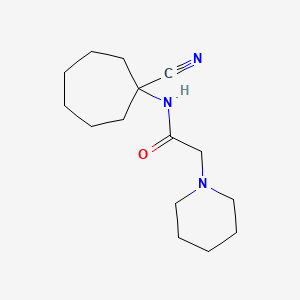
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864882.png)
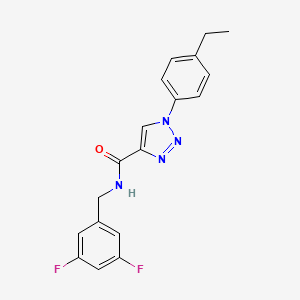

![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)

![7-isopentyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2864894.png)
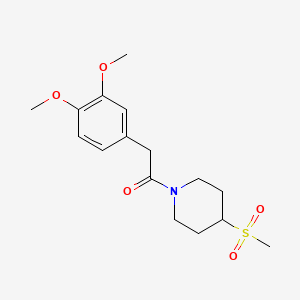
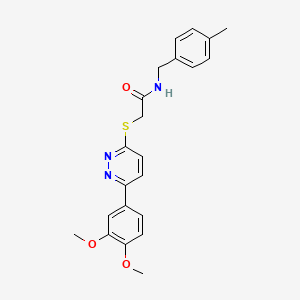
![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2864897.png)
![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864899.png)